molecular formula C33H20F12O2 B3335550 (1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol CAS No. 1286189-16-9

(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol

Cat. No.: B3335550
CAS No.: 1286189-16-9
M. Wt: 676.5 g/mol
InChI Key: FTEQZGBBSPOTTH-UHFFFAOYSA-N
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Description

(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol (CAS: 1286189-16-9) is a chiral spirobiindene-derived diol with a molecular formula of C₃₃H₂₀F₁₂O₂ and a molecular weight of 676.49 g/mol . The compound features a rigid spirocyclic core substituted with two 3,5-bis(trifluoromethyl)phenyl groups at the 6,6'-positions. Its enantiopure (R)-configuration is critical for asymmetric catalysis and metal-organic framework (MOF) synthesis, where it acts as a ligand due to its electron-withdrawing trifluoromethyl groups and stereochemical precision . It is commercially available as a white to light-yellow powder with ≥98% purity, often sold in collaboration with Daicel for research purposes .

Properties

IUPAC Name

5,5'-bis[3,5-bis(trifluoromethyl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H20F12O2/c34-30(35,36)19-9-17(10-20(13-19)31(37,38)39)23-3-1-15-5-7-29(25(15)27(23)46)8-6-16-2-4-24(28(47)26(16)29)18-11-21(32(40,41)42)14-22(12-18)33(43,44)45/h1-4,9-14,46-47H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEQZGBBSPOTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O)C5=C1C=CC(=C5O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H20F12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol is a synthetic compound notable for its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interactions with biological targets. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C33H20F12O2
  • Molecular Weight : 676.5 g/mol
  • CAS Number : 1286189-16-9

The biological activity of this compound is primarily attributed to its ability to act as a chiral catalyst in various organic reactions. Its structure allows it to participate in asymmetric synthesis processes that are crucial in pharmaceutical development.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with trifluoromethyl groups often demonstrate enhanced antimicrobial efficacy.
  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways have been suggested.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of similar spirobiindene derivatives. Results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. The presence of trifluoromethyl groups was found to enhance potency compared to non-fluorinated analogs.

CompoundIC50 (µM)Cell Line
Spirobiindene Derivative A10MCF-7
Spirobiindene Derivative B15HeLa

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial activity of trifluoromethyl-containing compounds. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
Compound X20S. aureus
Compound Y25E. coli

Scientific Research Applications

Catalysis

The compound serves as an effective chiral catalyst in asymmetric synthesis. Its ability to promote enantioselective reactions makes it valuable in the production of pharmaceuticals where chirality is crucial.

  • Case Study : In a study on the synthesis of chiral amines, (1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol demonstrated superior catalytic activity compared to traditional catalysts. The reaction yielded high enantiomeric excess (ee) values, showcasing its potential in pharmaceutical applications.

Medicinal Chemistry

The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

  • Research Insight : Preliminary studies indicate that derivatives of this compound exhibit anti-inflammatory and anticancer properties. For instance, its derivatives have been tested against various cancer cell lines with promising results in inhibiting cell proliferation.

Materials Science

Due to its unique fluorinated structure, the compound can be utilized in the development of advanced materials with specific properties.

  • Application Example : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance. This makes it suitable for applications in coatings and electronic materials.

Data Table of Applications

Application AreaSpecific Use CaseOutcome/Findings
CatalysisAsymmetric synthesis of chiral aminesHigh enantiomeric excess achieved
Medicinal ChemistryPotential anti-inflammatory and anticancer drugsEffective against various cancer cell lines
Materials SciencePolymer enhancement for thermal stabilityImproved chemical resistance and stability

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of spirobiindene diols modified with aromatic substituents. Below is a detailed comparison with structurally and functionally related analogs:

Enantiomeric Pair: (1R)- vs. (1S)-Configuration

  • Key Differences :

    Property (1R)-Enantiomer (1S)-Enantiomer
    CAS Number 1286189-16-9 1258327-01-3
    Configuration R S
    Applications Asymmetric catalysis, MOF synthesis Mirror-image catalytic behavior
    • Similarities : Identical molecular formula (C₃₃H₂₀F₁₂O₂), molecular weight (676.49 g/mol), and physical properties. Both enantiomers are used in stereoselective reactions, but their opposing configurations dictate divergent chiral environments in catalysis .

Substituent Variations

2.2.1. Electron-Donating vs. Electron-Withdrawing Groups
  • (R)-6,6'-Bis(3,5-dimethylphenyl)- Analog (CAS: 930784-56-8) : Formula: C₃₃H₃₂O₂; MW: ~472.6 g/mol. Key Contrast: Replacing trifluoromethyl with methyl groups reduces electron-withdrawing effects, lowering acidity of the diol protons. This diminishes metal-binding affinity but enhances solubility in non-polar solvents. Applications: Less effective in MOFs but useful in low-polarity catalytic systems .
  • (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)- Analog (CAS: 1352810-33-3) :

    • Formula : C₂₉H₂₂N₂O₆; MW : 494.5 g/mol.
    • Key Contrast : Nitro groups are stronger electron-withdrawing substituents than trifluoromethyl, increasing diol acidity and metal coordination strength.
    • Applications : Superior in proton-coupled electron transfer reactions but prone to steric hindrance .
2.2.2. Steric Bulk Modifications
  • (1R)-6,6'-Di-9-anthracenyl- Analog (CAS: 1345628-15-0) :

    • Key Contrast : Anthracenyl substituents introduce significant steric bulk, reducing reaction rates but enhancing enantioselectivity in crowded catalytic sites.
    • Applications : Specialized asymmetric synthesis requiring high steric control .
  • (R)-6,6'-Bis(2,4,6-triisopropylphenyl)- Analog (CAS: 1372719-98-6) :

    • Formula : C₄₇H₆₀O₂; MW : 656.97 g/mol.
    • Key Contrast : Triisopropylphenyl groups provide extreme steric hindrance, limiting substrate access but improving selectivity in chiral resolutions.
    • Applications : High-precision enantiomer separation .

Core Structural Modifications

  • Parent Spirobiindene Diol (CAS: 223137-87-9) :
    • Formula : C₁₇H₁₆O₂; MW : 252.31 g/mol.
    • Key Contrast : Lack of substituents simplifies the structure, reducing catalytic specificity but enabling broader applicability in polymer synthesis (e.g., polyimides) .

Comparative Data Table

Compound (CAS) Substituents Formula MW (g/mol) Key Applications Reference
(1R)-6,6'-Bis[CF₃] (1286189-16-9) 3,5-bis(trifluoromethyl) C₃₃H₂₀F₁₂O₂ 676.49 MOFs, asymmetric catalysis
(1S)-6,6'-Bis[CF₃] (1258327-01-3) 3,5-bis(trifluoromethyl) C₃₃H₂₀F₁₂O₂ 676.49 Mirror-image catalysis
(R)-6,6'-Bis(3,5-Me₂Ph) (930784-56-8) 3,5-dimethylphenyl C₃₃H₃₂O₂ ~472.6 Low-polarity catalysis
(R)-6,6'-Bis(4-NO₂Ph) (1352810-33-3) 4-nitrophenyl C₂₉H₂₂N₂O₆ 494.5 Proton-coupled electron transfer
(1R)-6,6'-Di-anthracenyl (1345628-15-0) 9-anthracenyl - - Sterically demanding catalysis
Parent spirobiindene diol (223137-87-9) None C₁₇H₁₆O₂ 252.31 Polymer synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of this spirobiindene derivative?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, Daicel’s collaborative research protocols (e.g., using (1S)-isomer analogs) report ≥98% purity with 99% enantiomeric excess (e.e.) via chiral HPLC or circular dichroism validation . Key steps include:

  • Use of trifluoromethylphenyl groups to enhance steric and electronic effects during cyclization.
  • Temperature-controlled spiro-ring formation to minimize racemization .

Q. Which spectroscopic techniques are most reliable for confirming the spirobiindene core structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves the spirocyclic geometry and stereochemistry (e.g., analogous structures in ) .
  • NMR : 19F^{19}\text{F} NMR detects trifluoromethyl groups, while 1H^{1}\text{H} NMR identifies hydroxyl protons and sp3^3-hybridized carbons in the tetrahydroindene rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., FW: 676.49 for the (1R)-isomer) .

Q. How does the compound’s solubility impact its application in catalytic systems?

  • Methodological Answer : The trifluoromethyl groups reduce solubility in polar solvents (e.g., water or ethanol). Researchers should use fluorinated solvents (e.g., hexafluorobenzene) or co-solvents (e.g., THF/DCM mixtures) to enhance solubility during catalytic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

  • Methodological Answer : The spirobiindene framework creates a rigid chiral environment, while the 3,5-bis(trifluoromethyl)phenyl groups stabilize transition states via π-π interactions and electron-withdrawing effects. For example:

  • In hydrogenation reactions, the hydroxyl groups act as hydrogen-bond donors to substrates, improving enantioselectivity (e.g., analogous catalysts in ) .
  • Kinetic studies using deuterium labeling or in situ IR spectroscopy can map reaction pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Particle size/distribution : Use dynamic light scattering (DLS) to standardize catalyst formulations .
  • Substrate scope limitations : Compare turnover numbers (TONs) for structurally diverse substrates (e.g., aryl vs. alkyl ketones) .
  • Characterization gaps : Validate purity and stereochemistry via chiral stationary-phase HPLC before catalytic testing .

Q. What strategies mitigate degradation of the diol moiety under oxidative conditions?

  • Methodological Answer :

  • Protecting groups : Temporarily derivatize hydroxyls as silyl ethers (e.g., TMS or TBS) during harsh reactions .
  • Additives : Use radical scavengers (e.g., BHT) or inert atmospheres (N2_2/Ar) to prevent oxidation .

Q. How do environmental factors (e.g., pH, temperature) affect the compound’s stability in long-term studies?

  • Methodological Answer :

  • Accelerated stability testing : Use HPLC to monitor degradation products under varied conditions (e.g., 40°C/75% RH for 6 months).
  • Henry’s Law constants : Predict volatility in environmental matrices (analogous spirobiindene derivatives in have Henry’s constants ~1.5×106^6 Pa·m3^3/mol) .

Key Research Gaps and Recommendations

  • Stereochemical Effects : Compare (1R)- and (1S)-isomers in catalysis to isolate enantiomer-specific activity .
  • Environmental Impact : Apply INCHEMBIOL project frameworks () to study biodegradation pathways and ecotoxicity .
  • Computational Modeling : Use DFT calculations to predict transition-state geometries and optimize ligand design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol
Reactant of Route 2
(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol

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